(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

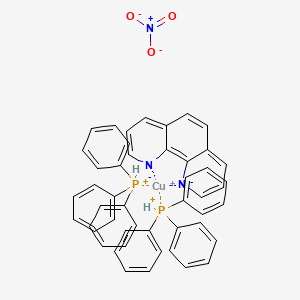

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline-1,10-diide, triphenylphosphanium, and nitrate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT typically involves the reaction of copper(I) salts with 1,10-phenanthroline-1,10-diide and triphenylphosphanium in the presence of nitrate ions. The reaction conditions often include:

Solvent: Common solvents used include acetonitrile or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling copper compounds and organic ligands.

Analyse Des Réactions Chimiques

Types of Reactions

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT can undergo various types of chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline-1,10-diide or triphenylphosphanium ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents can facilitate reduction reactions.

Solvents: Acetonitrile, ethanol, or other polar solvents are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may regenerate the copper(I) state.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.

Biology

In biological research, (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT has been studied for its potential antimicrobial properties.

Medicine

In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it can induce oxidative stress in cancer cells, leading to cell death .

Industry

In industrial applications, this compound can be used in the development of new materials with unique electronic and photophysical properties. It is also being investigated for its potential use in sensors and electronic devices .

Mécanisme D'action

The mechanism of action of (1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT involves its interaction with biological molecules such as DNA and proteins. The copper center can participate in redox reactions, generating reactive oxygen species that induce oxidative stress. This leads to damage to cellular components, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Copper(II)-1,10-phenanthroline complexes: These compounds also involve copper and 1,10-phenanthroline ligands but differ in the oxidation state of copper.

Silver(I)-1,10-phenanthroline complexes: Similar to copper complexes, but with silver as the central metal.

Copper(I)-triphenylphosphine complexes: These compounds involve copper and triphenylphosphine ligands but may not include 1,10-phenanthroline.

Uniqueness

(1,10-PHENANTHROLINE)BIS(TRIPHENYLPHOSPHINE)COPPER (I) NITRATE DICHLOROMETHANE ADDUCT is unique due to its combination of ligands and the specific coordination environment around the copper center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

The compound (1,10-phenanthroline)bis(triphenylphosphine)copper(I) nitrate dichloromethane adduct (CAS Number: 33989-10-5) is a copper(I) complex that has garnered attention due to its potential biological activities, particularly in anticancer applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interactions with biological macromolecules.

Chemical Structure and Properties

The compound consists of a copper(I) center coordinated by two triphenylphosphine ligands and one 1,10-phenanthroline ligand, along with nitrate and dichloromethane as additional components. Its structural formula can be represented as follows:

DNA Binding and Cytotoxicity

Research indicates that copper(I) complexes, including this adduct, exhibit significant DNA-binding properties. The interaction with DNA is critical for their anticancer activity. Studies have shown that the binding affinity of such complexes can be influenced by the nature of the ligands. For instance, modifications in the 1,10-phenanthroline ligand can enhance DNA intercalation capabilities, leading to increased cytotoxic effects against cancer cell lines .

Anticancer Activity

A series of studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against human ovarian carcinoma (MDAH2774 and SCOV3) with IC50 values ranging from 2–7 μM . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Case Studies

- Cytotoxicity Against Breast Cancer Cells : In a comparative study, the compound exhibited cytotoxic effects comparable to cisplatin against MCF-7 breast cancer cells. The study highlighted that modifications in the phosphine ligands could further enhance these effects .

- Mechanistic Insights in Colon Cancer : Another investigation focused on mouse colon carcinoma (CT26) revealed that the compound induces ROS production leading to mitochondrial dysfunction and subsequent cell death. This suggests a promising avenue for developing novel anticancer therapies based on copper(I) complexes .

Data Tables

Propriétés

IUPAC Name |

copper(1+);1,10-phenanthroline-1,10-diide;triphenylphosphanium;nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C12H8N2.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2-1(3)4/h2*1-15H;1-8H;;/q;;-2;+1;-1/p+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMKFCYKZPMCLZ-UHFFFAOYSA-P |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[N+](=O)([O-])[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40CuN3O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.